

Ecotoxicology of Chlorbromuron in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorbromuron*

Cat. No.: *B083572*

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the environmental impact and toxicological profile of the phenylurea herbicide **Chlorbromuron** in aquatic ecosystems.

Introduction

Chlorbromuron (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a selective, systemic herbicide previously used for the control of annual grasses and broad-leaved weeds in various crops.^[1] As a member of the phenylurea class of herbicides, its primary mode of action is the inhibition of photosynthesis.^[2] Although its use has been largely discontinued, understanding its ecotoxicological profile in aquatic systems remains crucial for assessing the risks of legacy contamination and for understanding the broader environmental impact of phenylurea herbicides. This guide provides a technical overview of the chemical properties, environmental fate, aquatic toxicity, and mechanisms of action of **Chlorbromuron**, along with insights into relevant experimental protocols.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of **Chlorbromuron** is fundamental to predicting its behavior and fate in aquatic environments. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	<chem>C9H10BrClN2O2</chem>	--INVALID-LINK--
Molar Mass	293.55 g/mol	--INVALID-LINK--
Water Solubility	35 mg/L at 20 °C	[2]
Octanol-Water Partition Coefficient (log Kow)	3.09	[2]
Vapor Pressure	5.3×10^{-7} hPa at 20 °C	--INVALID-LINK--
Henry's Law Constant	4.4×10^{-9} atm·m ³ /mol (estimated)	--INVALID-LINK--

Environmental Fate and Transport

The environmental fate of **Chlorbromuron** in aquatic systems is governed by a combination of its physical and chemical properties and various environmental processes.

Persistence and Degradation

Chlorbromuron is considered to be moderately persistent in the environment. In aquatic systems, its persistence can be influenced by factors such as sunlight, microbial activity, and sediment composition.

- Biodegradation: Microbial degradation is a significant pathway for the breakdown of **Chlorbromuron** in both soil and aquatic environments.[\[3\]](#) Studies on other phenylurea herbicides have shown that bacteria and fungi can utilize these compounds as a source of carbon and nitrogen, breaking them down into less complex molecules.[\[4\]](#)[\[5\]](#) The degradation process often involves demethylation and deamination-decarboxylation steps.[\[2\]](#)
- Photodegradation: Photolysis, or the breakdown of the chemical by sunlight, can also contribute to the degradation of **Chlorbromuron** in surface waters.[\[3\]](#) The presence of photosensitizing substances in the water can accelerate this process.

Bioconcentration

With a log Kow of 3.09, **Chlorbromuron** has a moderate potential for bioconcentration in aquatic organisms.^[2] The bioconcentration factor (BCF) is an indicator of a chemical's tendency to accumulate in an organism from the surrounding water. While specific BCF values for **Chlorbromuron** in various aquatic species are not readily available, its log Kow value suggests that it may accumulate in the fatty tissues of fish and other aquatic organisms.

Aquatic Ecotoxicity

Chlorbromuron exhibits moderate toxicity to a range of aquatic organisms. The available acute and chronic toxicity data are summarized below. It is important to note that there are significant data gaps, particularly concerning chronic toxicity for many aquatic species.^[1]

Organism Group	Species	Endpoint	Value (mg/L)	Reference
Fish	Oncorhynchus mykiss (Rainbow Trout)	96-hour LC50	3.7	--INVALID-LINK--
Lepomis macrochirus (Bluegill Sunfish)		96-hour LC50	5.3	--INVALID-LINK--
-	21-day NOEC	Data not available	[1]	
Aquatic Invertebrates	Daphnia magna (Water Flea)	48-hour EC50	5.8	[1]
-	21-day NOEC	Data not available	[1]	
Algae	Pseudokirchnerie lla subcapitata	72-hour EC50 (growth inhibition)	0.034	--INVALID-LINK--

Mechanism of Action and Signaling Pathways

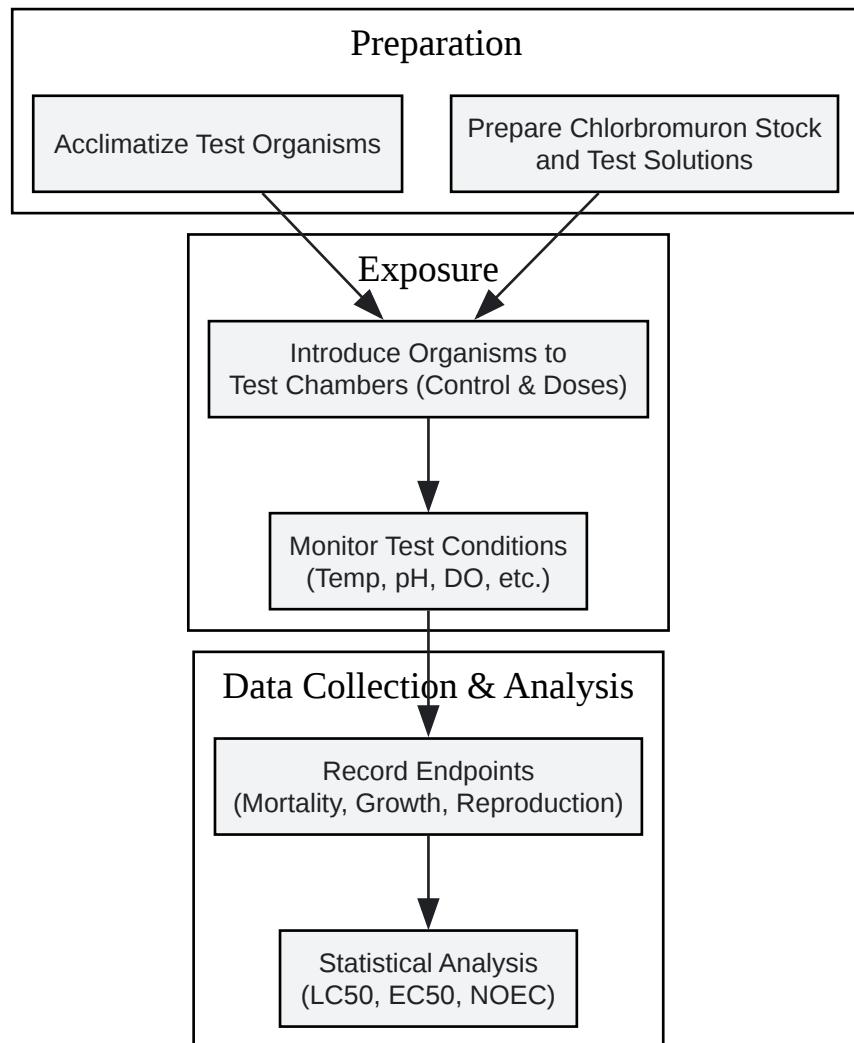
Primary Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of **Chlorbromuron**, like other phenylurea herbicides, is the inhibition of photosynthesis at Photosystem II (PSII) in plants, algae, and cyanobacteria.^[2] It specifically binds to the D1 protein of the PSII complex, blocking the binding site of plastoquinone (PQ). This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for carbon fixation.

Inhibition of Photosystem II by **Chlorbromuron**.

Sublethal Effects and Potential Signaling Pathway Disruption

While the primary mechanism of toxicity in photosynthetic organisms is well-established, the sublethal effects and potential disruption of signaling pathways in non-target aquatic animals like fish and invertebrates are less understood. Research on other phenylurea herbicides suggests potential impacts on:


- Neurotoxicity: Some studies on herbicides have indicated potential neurotoxic effects, possibly through the alteration of neurotransmitter levels or the inhibition of key enzymes in the nervous system.^[6]
- Endocrine Disruption: There is evidence that some phenylurea herbicides can act as endocrine disruptors, interfering with hormone signaling pathways.
- Oxidative Stress: Exposure to pesticides can induce oxidative stress in aquatic organisms, leading to cellular damage. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.
- Gene Expression: Exposure to chemical stressors like **Chlorbromuron** can lead to changes in gene expression as the organism attempts to mount a defense and repair damage.^{[7][8]}

Further research is needed to elucidate the specific signaling pathways affected by **Chlorbromuron** in aquatic fauna.

Experimental Protocols

The ecotoxicological data for **Chlorbromuron** are generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

General Workflow for Aquatic Toxicity Testing

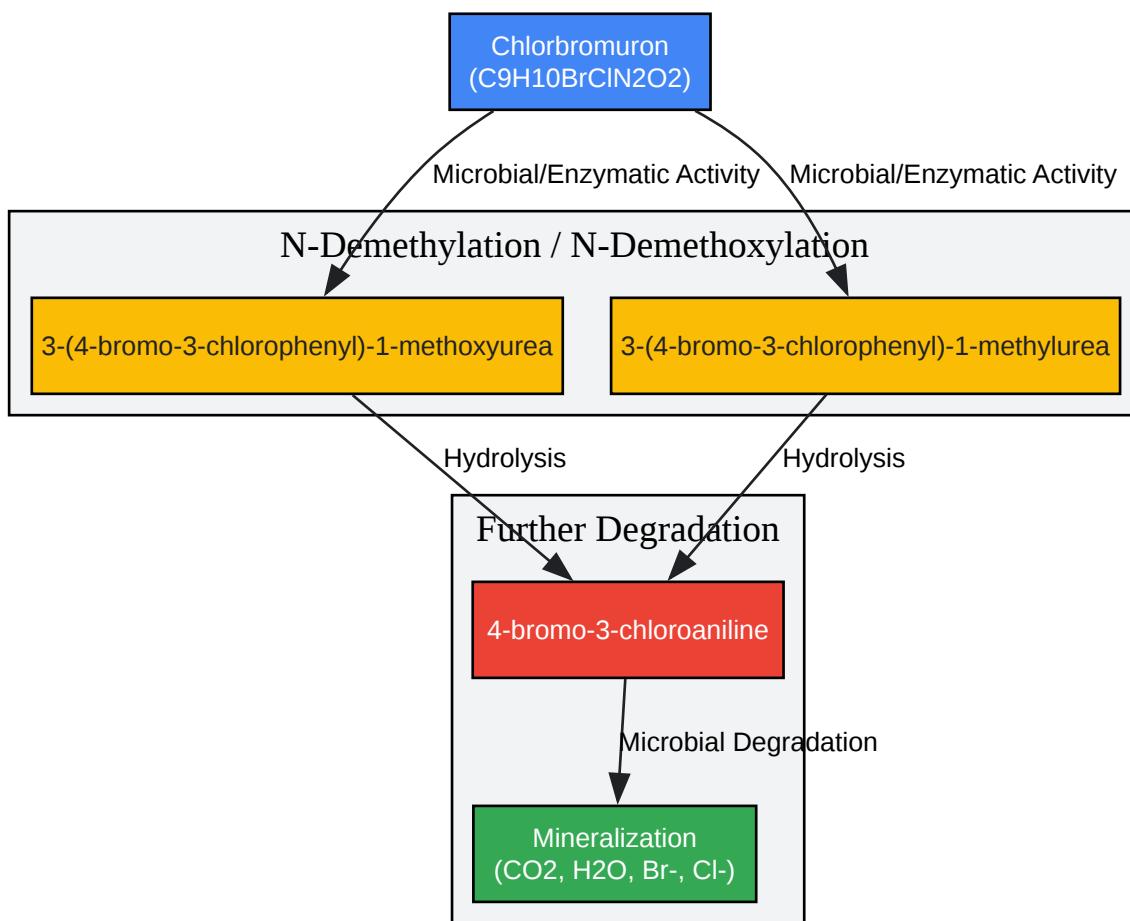
[Click to download full resolution via product page](#)

General workflow for aquatic toxicity testing.

Key Experimental Methodologies

- Fish Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period. Key parameters include fish species (e.g., Rainbow Trout), loading rate, temperature, and water quality.[9]
- Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[9]
- Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield after 72 hours.
- Fish Early-life Stage Toxicity Test (OECD 210): This is a longer-term test that assesses the chronic effects of a substance on the early life stages of fish, from fertilized eggs to juveniles. Endpoints include hatching success, survival, and growth, leading to the determination of the No-Observed-Effect-Concentration (NOEC).
- Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The primary endpoint is the NOEC for reproduction.

Analytical Methods for **Chlorbromuron** and its Metabolites


Accurate determination of **Chlorbromuron** and its degradation products in water and biological matrices is crucial for exposure assessment. Common analytical techniques include:

- Solid-Phase Extraction (SPE): Used to extract and concentrate **Chlorbromuron** and its metabolites from water samples.[10][11]
- High-Performance Liquid Chromatography (HPLC): A primary technique for separating **Chlorbromuron** from other compounds in a sample.[12]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile and semi-volatile compounds, including some pesticide metabolites. [10][11]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the analysis of a wide range of pesticides and their degradation products at trace levels.[13]

Biodegradation and Biotransformation Pathway

The breakdown of **Chlorbromuron** in aquatic systems can occur through various biotic and abiotic processes, leading to the formation of several metabolites. While a complete and specific pathway for **Chlorbromuron** in diverse aquatic organisms is not fully elucidated, a plausible degradation pathway can be inferred from studies on phenylurea herbicides.

[Click to download full resolution via product page](#)

Plausible biodegradation pathway of **Chlorbromuron**.

Conclusion and Future Research Directions

Chlorbromuron is a moderately persistent herbicide with a notable toxicity to aquatic organisms, particularly algae. Its primary mechanism of action, the inhibition of photosystem II, is well-understood. However, significant data gaps remain, especially concerning its chronic toxicity to a broader range of aquatic fauna and its potential for sublethal effects, such as endocrine disruption and neurotoxicity.

Future research should focus on:

- Conducting comprehensive chronic toxicity studies on a variety of fish and invertebrate species to establish reliable NOEC values.
- Investigating the sublethal effects of **Chlorbromuron** on aquatic animals at environmentally relevant concentrations, with a focus on identifying specific molecular and cellular signaling pathways that are disrupted.
- Elucidating the complete biodegradation and biotransformation pathways in different aquatic matrices and organisms to better understand the fate and potential toxicity of its metabolites.
- Developing more sensitive and specific analytical methods for the detection of **Chlorbromuron** and its degradation products in environmental samples.

A more complete understanding of the ecotoxicology of **Chlorbromuron** will not only aid in the risk assessment of this specific compound but will also contribute to a broader understanding of the environmental impacts of the phenylurea class of herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorbromuron (Ref: C6313) [sitem.herts.ac.uk]
- 2. Chlorbromuron | C9H10BrC1N2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on toxic effects of pesticides in Zebrafish, *Danio rerio* and common carp, *Cyprinus carpio*, emphasising Atrazine herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. mdpi.com [mdpi.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ecotoxicology of Chlorbromuron in Aquatic Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083572#ecotoxicology-of-chlorbromuron-in-aquatic-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com